Cas no 138965-89-6 (Coronarin D ethyl ether)

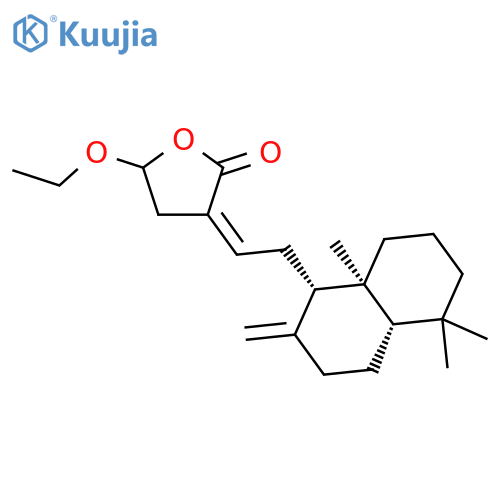

Coronarin D ethyl ether structure

商品名:Coronarin D ethyl ether

Coronarin D ethyl ether 化学的及び物理的性質

名前と識別子

-

- Coronarin D ethyl ether

- (3E)-5-Ethoxy-3-{2-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylenedeca hydro-1-naphthalenyl]ethylidene}dihydro-2(3H)-furanone

- coronarin B

- coronarin-D ethyl ether

- [ "" ]

- Ethoxycoronarin D

- DTXSID401112531

- 138965-89-6

- 3-[2-(Decahydro-5,5,8a-trimethyl-2-methylene-1-naphthalenyl)ethylidene]-5-ethoxydihydro-2(3H)-furanone

- B0005-165588

- 3-[2-(Decahydro-5,5,8a-trimethyl-2-methylene-1-naphthalenyl)ethylidene]-5-ethoxydihydro-2(3H)-furanone; Coronarin D ethyl ethe

- FS-10324

- (3E)-3-[2-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-5-ethoxyoxolan-2-one

- CHEMBL4472591

- DA-62465

-

- インチ: InChI=1S/C22H34O3/c1-6-24-19-14-16(20(23)25-19)9-10-17-15(2)8-11-18-21(3,4)12-7-13-22(17,18)5/h9,17-19H,2,6-8,10-14H2,1,3-5H3/b16-9+/t17-,18-,19?,22+/m0/s1

- InChIKey: HUJJMXMBEMUVOX-SQOKDOERSA-N

- ほほえんだ: CCOC1C/C(=C\C[C@H]2C(=C)CC[C@@H]3[C@@]2(CCCC3(C)C)C)/C(=O)O1

計算された属性

- せいみつぶんしりょう: 346.25100

- どういたいしつりょう: 346.25079494g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 25

- 回転可能化学結合数: 4

- 複雑さ: 574

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 4

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 1

- トポロジー分子極性表面積: 35.5Ų

- 疎水性パラメータ計算基準値(XlogP): 5.9

じっけんとくせい

- 色と性状: Oil

- 密度みつど: 1.0±0.1 g/cm3

- ふってん: 460.6±45.0 °C at 760 mmHg

- フラッシュポイント: 197.8±23.3 °C

- PSA: 35.53000

- LogP: 5.41120

- じょうきあつ: 0.0±1.1 mmHg at 25°C

Coronarin D ethyl ether セキュリティ情報

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する

Coronarin D ethyl ether 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Biosynth | NFA96589-5 mg |

Coronarin D ethyl ether |

138965-89-6 | 5mg |

$357.50 | 2023-01-03 | ||

| Biosynth | NFA96589-1 mg |

Coronarin D ethyl ether |

138965-89-6 | 1mg |

$110.00 | 2023-01-03 | ||

| TargetMol Chemicals | TN3709-5 mg |

Coronarin D ethyl ether |

138965-89-6 | 98% | 5mg |

¥ 3,090 | 2023-07-11 | |

| DC Chemicals | DCG-039-20mg |

Coronarin D ethyl ether |

138965-89-6 | >98%, Standard References Grade | 20mg |

$280.0 | 2023-09-15 | |

| Biosynth | NFA96589-50 mg |

Coronarin D ethyl ether |

138965-89-6 | 50mg |

$1,716.00 | 2023-01-03 | ||

| TargetMol Chemicals | TN3709-1 mL * 10 mM (in DMSO) |

Coronarin D ethyl ether |

138965-89-6 | 98% | 1 mL * 10 mM (in DMSO) |

¥ 3190 | 2023-09-15 | |

| DC Chemicals | DCG-039-20 mg |

Coronarin D ethyl ether |

138965-89-6 | >98%, Standard References Grade | 20mg |

$280.0 | 2022-02-28 | |

| Biosynth | NFA96589-10 mg |

Coronarin D ethyl ether |

138965-89-6 | 10mg |

$572.00 | 2023-01-03 | ||

| Biosynth | NFA96589-25 mg |

Coronarin D ethyl ether |

138965-89-6 | 25mg |

$1,072.50 | 2023-01-03 | ||

| A2B Chem LLC | AE41504-5mg |

Coronarin D ethyl ether |

138965-89-6 | 98.5% | 5mg |

$552.00 | 2024-04-20 |

Coronarin D ethyl ether 関連文献

-

Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107

-

Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616

-

Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658

-

Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432

138965-89-6 (Coronarin D ethyl ether) 関連製品

- 350986-74-2(Dendocarbin A)

- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)

- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)

- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)

- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)

- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)

- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)

- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)

- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)

- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)

推奨される供給者

Wuhan ChemNorm Biotech Co.,Ltd.

(CAS:138965-89-6)Coronarin D ethyl ether

清らかである:>98%

はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized

価格 ($):問い合わせ